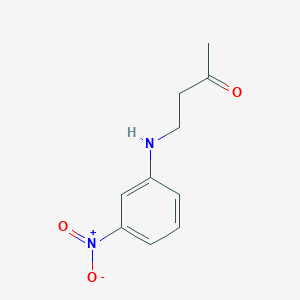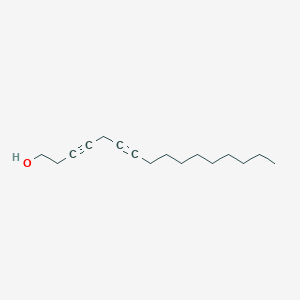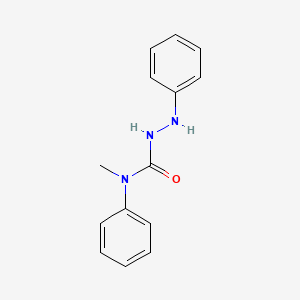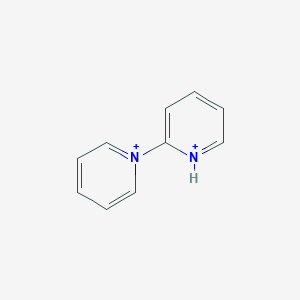
1,2'-Bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2’-Bipyridin-1-ium is a heteroaromatic compound consisting of two pyridine rings connected by a single bond. This compound is part of the bipyridine family, which is known for its extensive applications in various fields, including coordination chemistry, catalysis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2’-Bipyridin-1-ium can be synthesized through several methods, including:
Homo-coupling of pyridine derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst, such as palladium or copper.
N-Alkylation: This method involves the direct alkylation of bipyridine using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of 1,2’-Bipyridin-1-ium typically involves large-scale coupling reactions using metal catalysts. The process is optimized to achieve high yields and purity, often involving multiple purification steps .
Análisis De Reacciones Químicas
1,2’-Bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Reduction: Reduction reactions can convert 1,2’-Bipyridin-1-ium to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include bipyridinium salts, dihydro derivatives, and substituted bipyridines .
Aplicaciones Científicas De Investigación
1,2’-Bipyridin-1-ium has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2’-Bipyridin-1-ium involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects . The pathways involved in these interactions often include redox reactions and electron transfer processes .
Comparación Con Compuestos Similares
1,2’-Bipyridin-1-ium can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds share a similar bipyridine scaffold, they differ in the position of the nitrogen atoms and their chemical properties . For example:
2,2’-Bipyridine: Known for its strong coordination with metal ions and its use in catalysis.
4,4’-Bipyridine: Used in the development of electrochromic devices and redox flow batteries.
The uniqueness of 1,2’-Bipyridin-1-ium lies in its specific structural arrangement, which imparts distinct electronic and steric properties, making it suitable for specialized applications .
Propiedades
Número CAS |
83960-89-8 |
|---|---|
Fórmula molecular |
C10H10N2+2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-pyridin-1-ium-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h1-9H/q+1/p+1 |
Clave InChI |
KMSFGOSNSYQVGL-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC=CC=[NH+]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
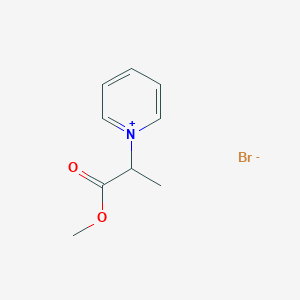
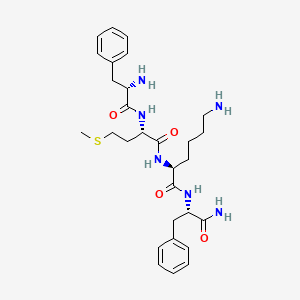
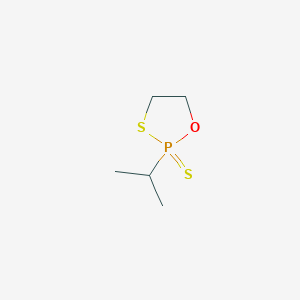

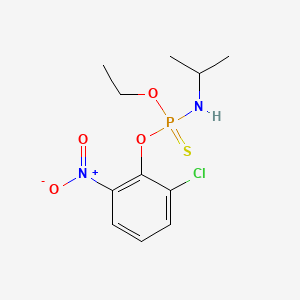
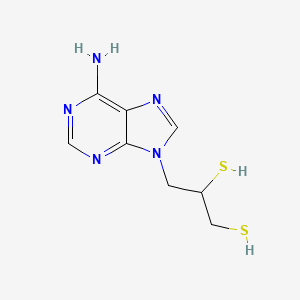
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)



